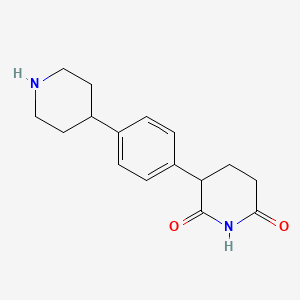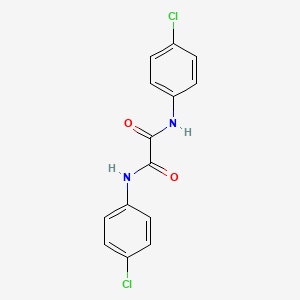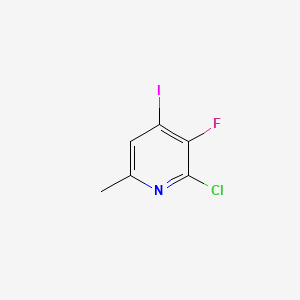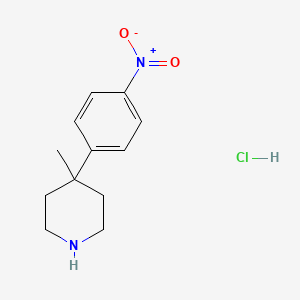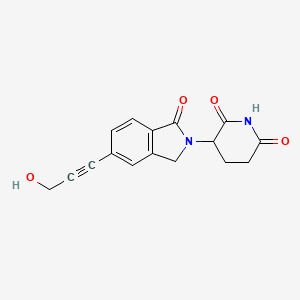
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde is an organic compound with the molecular formula C14H22O3Si. It is a derivative of benzaldehyde, featuring a trimethylsilyl group and an ethoxy methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method involves the reaction of 2-methyl-6-hydroxybenzaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like trimethylsilyl is crucial in large-scale synthesis to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzoic acid.
Reduction: 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzyl alcohol.
Substitution: 2-Methyl-6-((2-(hydroxy)ethoxy)methoxy)benzaldehyde.
Aplicaciones Científicas De Investigación
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at the hydroxyl site. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, forming various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2-{[2-(trimethylsilyl)ethoxy]methoxy}aniline
- Methyl {[2-(trimethylsilyl)ethoxy]methoxy}acetate
- 2-(Trimethylsilyl)ethoxymethyl chloride
Uniqueness
2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. The presence of both the trimethylsilyl and ethoxy methoxy groups makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications.
Propiedades
Fórmula molecular |
C14H22O3Si |
|---|---|
Peso molecular |
266.41 g/mol |
Nombre IUPAC |
2-methyl-6-(2-trimethylsilylethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-12-6-5-7-14(13(12)10-15)17-11-16-8-9-18(2,3)4/h5-7,10H,8-9,11H2,1-4H3 |
Clave InChI |
ZUVKYRFMAIFEDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCOCC[Si](C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
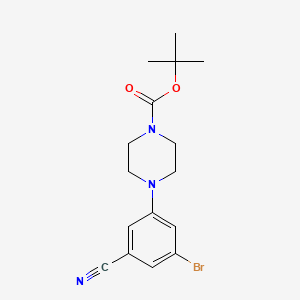


![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
